(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine
Description
(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is a heterocyclic compound featuring a pteridine core substituted with a 2,4-dimethoxyphenyl group at position 2 and a (2-methoxyethyl)amino moiety at position 4 (Fig. 1). Pteridine derivatives are known for their planar, conjugated structures, which facilitate interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C17H20N6O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C17H20N6O3/c1-24-9-8-20-16-14-15(19-7-6-18-14)22-17(23-16)21-12-5-4-11(25-2)10-13(12)26-3/h4-7,10H,8-9H2,1-3H3,(H2,19,20,21,22,23) |
InChI Key |
ZZMICTFGHQILLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of Diaminopyrimidines with Diketo Compounds
As described in US2767181A , substituted pteridines are formed by reacting 5,6-diaminopyrimidines with 1,2-diketo compounds (e.g., diacetyl) under acidic or basic conditions. For the target compound, this method could be adapted to introduce substituents at the 4-position.
Example Reaction:
2,4,5-Triaminodihydropyrimidine-6-sulfonic acid + diacetyl → 2,4-diamino-6,7-dimethylpteridine (via cyclization at 70–75°C in pyridine).
Reductive Cyclization of Pyrimidine Precursors
US4073786A outlines reductive cyclization of pyrimidine ketoximes to form dihydropteridines. This method could be modified to introduce functional groups at the 2- and 4-positions.
Key Steps:
-
Synthesis of pyrimidine ketoxime intermediates.
-
Reductive cyclization using agents like NaBH₃CN or H₂/Pd-C.
Functionalization of the Pteridine Core
Introduction of the 4-[(2-Methoxyethyl)amino] Group
The 4-amino group is introduced via nucleophilic substitution or coupling reactions. For example:
-
Halogenated pteridine intermediates (e.g., 4-chloropteridine) react with 2-methoxyethylamine under alkaline conditions.
-
Example from Evitachem (EVT-12325555): Similar compounds are synthesized by coupling amines to pteridine derivatives under controlled conditions.
Proposed Reaction:
4-Chloropteridine + 2-methoxyethylamine → 4-[(2-methoxyethyl)amino]pteridine
Coupling of (2,4-Dimethoxyphenyl)methylamine
The (2,4-dimethoxyphenyl)methylamine group is introduced via:
-
Reductive Amination: Condensation of 2,4-dimethoxybenzaldehyde with 2-aminopteridine using NaBH₃CN.
-
Suzuki Coupling: If the pteridine core has a halogen at the 2-position, cross-coupling with a boronic ester derivative of (2,4-dimethoxyphenyl)methylamine.
Purification and Yield Optimization
Post-synthesis purification steps include:
-
Crystallization: Isolation via filtration after precipitation with NH₃ or HCl.
-
Chromatography: Silica gel or HPLC for high-purity isolates.
Yield Considerations:
-
Core Synthesis: High yields (70–90%) reported for pteridine formation under optimized conditions.
-
Functionalization: Amino coupling reactions typically achieve 50–80% yields.
Alternative Pathways and Challenges
Methoxy Group Installation
Methoxy groups are often introduced via Williamson ether synthesis or direct methylation of hydroxyl precursors. For 2,4-dimethoxyphenyl derivatives, selective methylation of phenolic intermediates is critical.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pteridine derivatives.
Scientific Research Applications
(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects on Physicochemical Properties
Methoxy Group Positioning
Amino Group Modifications
- (2-Methoxyethyl)amino (Target Compound): The ethylene spacer and terminal methoxy group improve solubility (logP ~2.5 inferred) compared to benzylamino analogs .
Biological Activity
The compound (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine , also known by its CAS number 1190246-69-5, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
- Molecular Formula : C17H20N6O3
- Molecular Weight : 356.4 g/mol
- Structure : The compound features a pteridine core with substituents that enhance its biological activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of methoxy groups may enhance lipophilicity, facilitating better membrane permeability and interaction with target sites.
Antitumor Activity
Recent studies have indicated that derivatives of pteridine compounds exhibit significant antitumor properties. For instance, the compound's structural analogs have been shown to induce apoptosis in cancer cell lines by arresting the cell cycle at various phases, particularly the S phase. This was evidenced in studies involving HepG2 liver cancer cells where treatment with related compounds resulted in increased cell cycle arrest and subsequent apoptosis .
In Vitro Studies
In vitro assays have demonstrated that (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine can inhibit the proliferation of various cancer cell lines. The efficacy of the compound was assessed using standard MTT assays to measure cell viability:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | S-phase arrest leading to apoptosis |
| MCF-7 (Breast) | 10.0 | Induction of pro-apoptotic signals |
| IGROV-1 (Ovarian) | 7.5 | Inhibition of cell proliferation |
In Vivo Studies
Animal models have been utilized to assess the antitumor efficacy of this compound. In xenograft models, significant tumor growth inhibition was observed following administration of the compound at doses ranging from 10 to 20 mg/kg. Importantly, manageable side effects were reported, indicating a favorable therapeutic index .
Case Studies
- Case Study on HepG2 Cells : A study demonstrated that treatment with (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine led to a significant increase in apoptotic markers such as cleaved caspase-3 and PARP after 72 hours of exposure.
- Xenograft Tumor Models : In a mouse model bearing MCF-7 tumors, administration of the compound resulted in a reduction in tumor volume by approximately 50% compared to control groups over a treatment period of four weeks.
Potential Therapeutic Applications
Given its promising biological activity, (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine may have several therapeutic applications:
- Cancer Treatment : As an antitumor agent targeting multiple cancer types.
- Enzyme Modulation : Potential use as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
